molecular formula C7H11N3O2S B15367811 N-ethyl-3-methylpyrazine-2-sulfonamide

N-ethyl-3-methylpyrazine-2-sulfonamide

Cat. No.: B15367811
M. Wt: 201.25 g/mol
InChI Key: XCFNNVNDEWCMMY-UHFFFAOYSA-N
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Description

N-Ethyl-3-methylpyrazine-2-sulfonamide is a sulfonamide derivative characterized by a pyrazine core substituted with an ethyl group at the N-position, a methyl group at the 3-position, and a sulfonamide functional group at the 2-position. Sulfonamides of this class are historically significant as antimicrobial agents, though modern derivatives are explored for diverse applications, including enzyme inhibition and prodrug development .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-ethyl-3-methylpyrazine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-3-10-13(11,12)7-6(2)8-4-5-9-7/h4-5,10H,3H2,1-2H3

InChI Key

XCFNNVNDEWCMMY-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=CN=C1C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities between N-ethyl-3-methylpyrazine-2-sulfonamide and related compounds:

Compound Name Core Structure Substituents Key Features Reference
This compound Pyrazine - 2-Sulfonamide
- 3-Methyl
- N-Ethyl
High lipophilicity due to ethyl and methyl groups; potential for enhanced membrane permeability. Inferred
Sulfalene (3-Methoxy-2-sulfanilamidopyrazine) Pyrazine - 2-Sulfanilamide
- 3-Methoxy
Broad-spectrum antimicrobial activity; methoxy group improves metabolic stability.
4-Amino-N-(6-methoxy-3-pyridazinyl)-sulfapyrazine Pyridazine-Pyrazine hybrid - Sulfonamide
- Methoxy at pyridazine
Dual heterocyclic system; modified solubility and target selectivity.
N-(2-Ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Pyrazine-Triazole hybrid - Ethyl/methyl phenyl
- Triazole-sulfanyl
Combines pyrazine with triazole for enhanced binding to biological targets.

Physicochemical Properties

  • Solubility : Sulfonamides with polar groups (e.g., methoxy in sulfalene) exhibit higher aqueous solubility, whereas alkyl groups (ethyl/methyl) may reduce solubility but improve lipid membrane interaction .

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